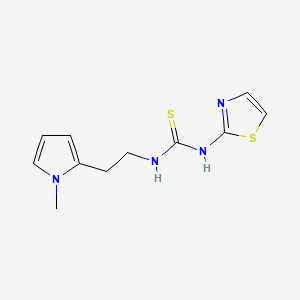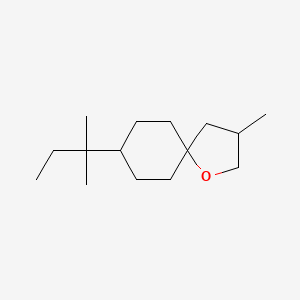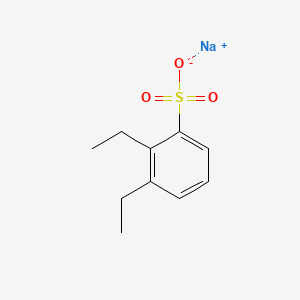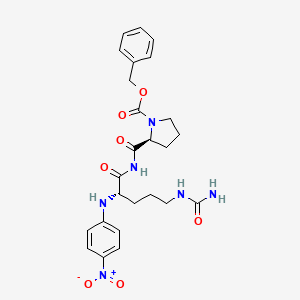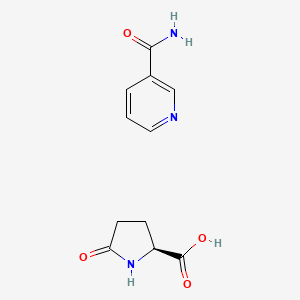![molecular formula C19H24CaO2+2 B12683372 Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)
Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, reaction products with tetrapropylenephenol, calcium salts is a complex chemical compound formed through the reaction of formaldehyde with tetrapropylenephenol in the presence of calcium salts. This compound is known for its diverse applications in various industries, including its use as an additive in lubricants and as a stabilizer in plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, reaction products with tetrapropylenephenol, calcium salts typically involves the reaction of formaldehyde with tetrapropylenephenol in the presence of calcium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of formaldehyde, tetrapropylenephenol, and calcium salts into the reactor, where the reaction takes place. The product is then purified and processed to meet the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde, reaction products with tetrapropylenephenol, calcium salts can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also occur, leading to the formation of reduced products.
Substitution: Substitution reactions can take place, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Formaldehyde, reaction products with tetrapropylenephenol, calcium salts has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in chemical formulations.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and biomedical materials.
Industry: It is widely used in industrial applications, including as an additive in lubricants, stabilizers in plastics, and as a component in coatings and adhesives.
Mécanisme D'action
The mechanism of action of formaldehyde, reaction products with tetrapropylenephenol, calcium salts involves its interaction with various molecular targets and pathways. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to formaldehyde, reaction products with tetrapropylenephenol, calcium salts include:
- Formaldehyde, reaction products with phenol, calcium salts
- Formaldehyde, reaction products with nonylphenol, calcium salts
- Formaldehyde, reaction products with octylphenol, calcium salts
Uniqueness
What sets formaldehyde, reaction products with tetrapropylenephenol, calcium salts apart from similar compounds is its unique combination of properties, such as its stability, reactivity, and specific applications in various industries. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C19H24CaO2+2 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol |
InChI |
InChI=1S/C18H22O.CH2O.Ca/c1-8-6-12-13(8)11-5-9(2)14(11)16-15(12)17(4,19)18(16)7-10(18)3;1-2;/h8-10,19H,5-7H2,1-4H3;1H2;/q;;+2 |
Clé InChI |
NDMGXMAYNWQEGP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C3C(CC3=C4C(=C12)C5(C4(C)O)CC5C)C.C=O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


